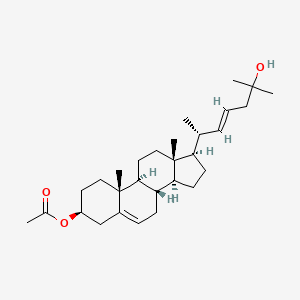

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride

描述

作用机制

Target of Action

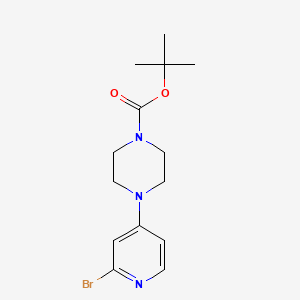

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride, also known as DTXSID80747401, primarily targets glucosidase 1 . Glucosidase 1 is an enzyme that plays a crucial role in the processing of glycoproteins, which are involved in various biological processes, including cell-cell interaction, cell signaling, and immune response.

Mode of Action

This compound acts as a glucosidase 1 inhibitor . By inhibiting the activity of glucosidase 1, it interferes with the metabolism of N-linked glycoproteins . This disruption can lead to changes in the structure and function of these glycoproteins, potentially affecting the biological processes they are involved in.

Pharmacokinetics

It is known to besoluble in water , which could influence its absorption and distribution within the body

生化分析

Biochemical Properties

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride plays a crucial role in biochemical reactions by inhibiting glucosidase enzymes. This inhibition is essential in regulating carbohydrate metabolism, as glucosidases are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting these enzymes, this compound can reduce the rate of glucose absorption in the intestines, thereby helping to manage blood sugar levels. The compound interacts with enzymes such as α-glucosidase and β-glucosidase, forming stable complexes that prevent the enzymes from catalyzing their respective reactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, such as insulin receptors, thereby enhancing insulin sensitivity and improving glucose uptake by cells. Additionally, this compound has been observed to alter the expression of genes involved in glucose metabolism, leading to improved metabolic control .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of glucosidase enzymes. This binding inhibits the enzymes’ activity by preventing substrate access to the catalytic site. The compound’s structure allows it to fit snugly into the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. This inhibition results in decreased glucose production from carbohydrate breakdown, thereby lowering blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on glucosidase enzymes for several weeks, although a gradual decline in potency may occur. Additionally, the compound’s long-term effects on cellular function have been studied in vitro and in vivo, revealing sustained improvements in glucose metabolism and insulin sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits glucosidase activity without causing significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and thereby reducing the breakdown of complex carbohydrates into glucose. This inhibition can lead to changes in metabolic flux and metabolite levels, ultimately improving glucose homeostasis and reducing the risk of hyperglycemia .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is soluble in water, allowing it to be easily absorbed and distributed throughout the body. It interacts with specific transporters and binding proteins that facilitate its uptake into cells and its localization within specific tissues. These interactions can influence the compound’s effectiveness and its ability to reach target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it inhibits glucosidase enzymes involved in glycoprotein processing. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The inhibition of glucosidase activity in the endoplasmic reticulum can lead to changes in glycoprotein processing and overall cellular function .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride typically involves the reaction of deoxynojirimycin with cyclohexylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained . The final product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the yield and purity of the final product . Additionally, industrial production often includes rigorous quality control measures to ensure consistency and compliance with regulatory standards.

化学反应分析

Types of Reactions

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an inhibitor in enzymatic studies.

Biology: Employed in the study of glycosidase enzymes and their role in cellular processes.

Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as diabetes and viral infections.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control laboratories

相似化合物的比较

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride can be compared to other glucosidase inhibitors such as:

Miglustat: Another glucosidase inhibitor used in the treatment of Gaucher disease and Pompe disease.

N-Butyldeoxynojirimycin: Known for its antiviral properties and used in the study of viral infections.

Uniqueness

Its structural modifications, such as the cyclohexylpropyl group, provide distinct properties that differentiate it from other similar compounds .

属性

IUPAC Name |

(3R,5R)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11;/h11-15,17-20H,1-10H2;1H/t12?,13-,14-,15?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHUDNPTOBWSMJ-RZNUZLNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCN2C[C@H](C([C@@H](C2CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747401 | |

| Record name | (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-31-2 | |

| Record name | (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)

![2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582287.png)